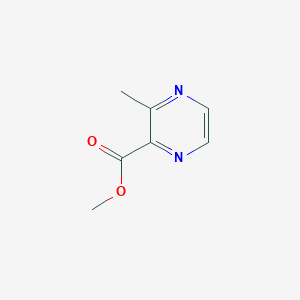

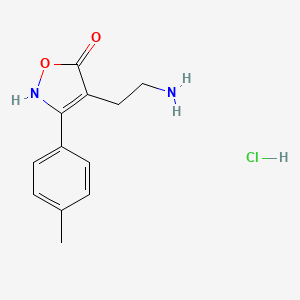

![molecular formula C14H27BO B1356378 9-((2,3-二甲基丁烷-2-基)氧基)-9-硼双环[3.3.1]壬烷 CAS No. 89999-87-1](/img/structure/B1356378.png)

9-((2,3-二甲基丁烷-2-基)氧基)-9-硼双环[3.3.1]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane (DMBO) is an organic compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. DMBO is a cyclic boron-containing compound that has a wide range of applications including the synthesis of other compounds, the development of drugs and the study of biochemical and physiological effects.

科学研究应用

合成和结构分析

- 9-硼双环[3.3.1]壬烷 (9-BBNH) 与一元羧酸反应形成 9-(酰氧基)-9-硼双环[3.3.1]壬烷,表现出多种具有强路易斯酸特性的结构特征 (Lang、Nöth 和 Schmidt,1995 年)。

催化应用

- 9-硼双环[3.3.1]壬烷二聚体被用作无金属催化剂,用于二硼烷与碳二亚胺的单氢硼化,涉及杂环酰胺盐中间体 (Ramos 等人,2019 年)。

反应和机理研究

- 该化合物主要通过交换反应与炔-1-基锡化合物反应,形成 9-丙炔-1-基-9-硼双环[3.3.1]壬烷吡啶加合物等独特结构 (Wrackmeyer 等人,2009 年)。

纳米粒子合成

- 它已被用作还原剂,用于合成平均直径小于 5.0 nm 的近乎单分散的金纳米粒子 (Sardar 和 Shumaker-Parry,2009 年)。

聚合过程

- 9-硼双环[3.3.1]壬烷引发 α,β-不饱和羰基单体的聚合,如丙烯酸乙酯,表明存在非自由基聚合机理 (Kanno 等人,1996 年)。

动力学研究

- 9-硼双环[3.3.1]壬烷与烯烃的氢硼化动力学表现出不同的特性,这取决于烯烃的反应性,从而深入了解反应的机理方面 (Brown、Wang 和 Scouten,1980 年)。

作用机制

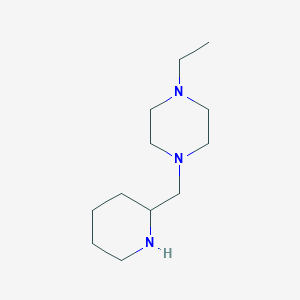

Target of Action

The primary target of 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[33It is known that similar compounds, such as derivatives of 3,7-diazabicyclo[331]nonanes, are positive modulators of AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory .

Mode of Action

Based on its structural similarity to 3,7-diazabicyclo[331]nonane derivatives, it can be inferred that it might interact with AMPA receptors .

Biochemical Pathways

Ampa receptors, which are likely targets of this compound, are known to play a crucial role in the glutamatergic system . This system is involved in various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .

Result of Action

Positive allosteric modulators of ampa receptors, which this compound is likely to be, are known to have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder .

属性

IUPAC Name |

9-(2,3-dimethylbutan-2-yloxy)-9-borabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12/h11-13H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHTBKTNQDICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)OC(C)(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524331 |

Source

|

| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane | |

CAS RN |

89999-87-1 |

Source

|

| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)